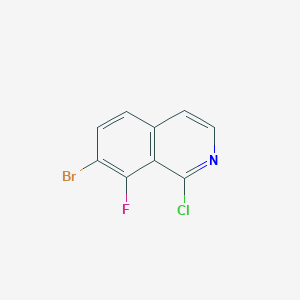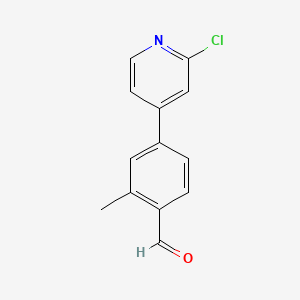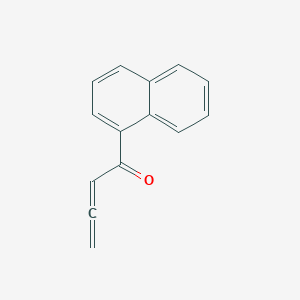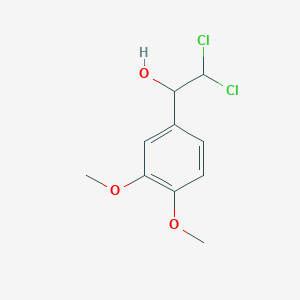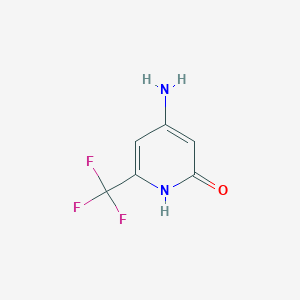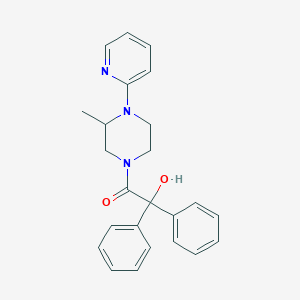
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a hydroxyl group, a piperazine ring, and a diphenylethanone moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the hydroxyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring and pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
科学的研究の応用
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Substituted naphthyridinone compounds: These compounds share structural similarities and are known for their T cell activation and anti-tumor activities.
Bicyclic heteroaryl substituted compounds: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
What sets 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone apart is its unique combination of functional groups and structural features
特性
CAS番号 |
6624-13-1 |
|---|---|
分子式 |
C24H25N3O2 |
分子量 |
387.5 g/mol |
IUPAC名 |
2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3 |
InChIキー |
UFAJFMHSGHTVER-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


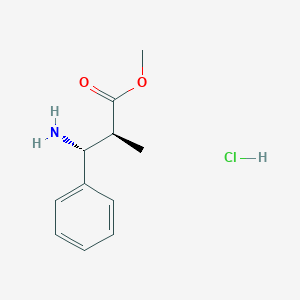

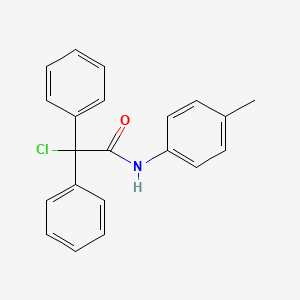
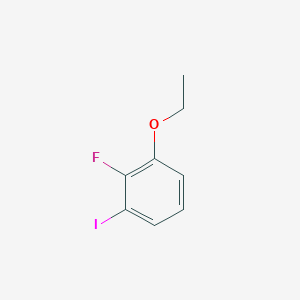
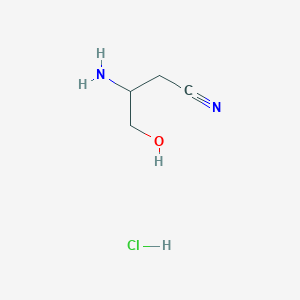
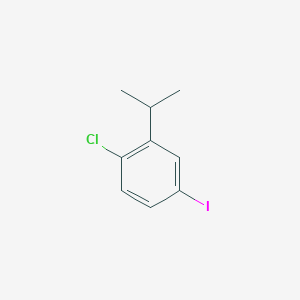
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
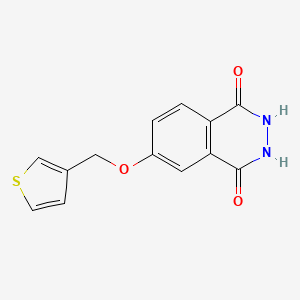
![3-bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14023641.png)
